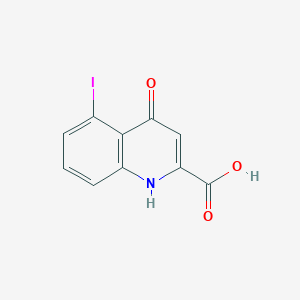
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6INO3 and a molecular weight of 315.06401 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid. One common method includes the reaction of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Analyse Chemischer Reaktionen
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are useful in drug development.
Wissenschaftliche Forschungsanwendungen
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Contains additional functional groups that can enhance its biological activity.
The uniqueness of this compound lies in its iodine substitution, which can significantly alter its chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H6INO3 |
|---|---|
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
DBHMHURMPHTSPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















